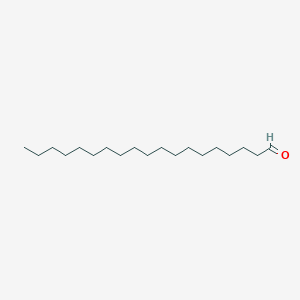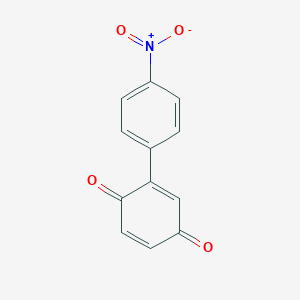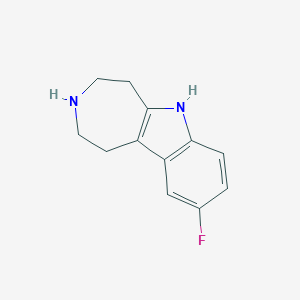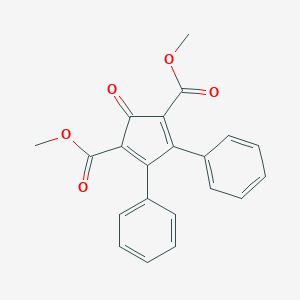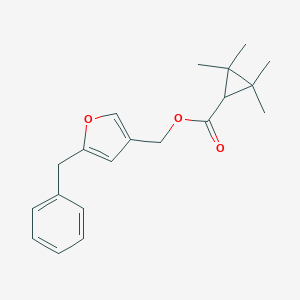![molecular formula C48H54N4O16 B095597 Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate CAS No. 15435-60-6](/img/structure/B95597.png)
Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules like the one described often involves multi-step reactions, protection of functional groups, and careful purification. For example, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate required protection of the cyclopropene ring and a subsequent deprotection step . This suggests that the synthesis of the porphyrin derivative would also require similar careful planning and execution of synthetic steps to ensure the correct functional groups are present and in the right positions.
Molecular Structure Analysis
The molecular structure of porphyrin derivatives is typically characterized by a planar ring system with conjugated double bonds. This allows for resonance stabilization and the potential for metal ion coordination. The addition of various substituents can affect the overall geometry and electronic distribution, which in turn influences the compound's reactivity and interaction with other molecules. The papers provided do not offer specific insights into the structure of the compound , but they do discuss the importance of molecular geometry in related compounds .
Chemical Reactions Analysis
Porphyrin and its derivatives are known to undergo a variety of chemical reactions, including metal coordination, redox reactions, and nucleophilic substitutions. The presence of methoxy and oxoethyl groups in the compound suggests that it may be susceptible to reactions involving these functional groups, such as transesterification or oxidation-reduction processes. For instance, the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate was studied, indicating that similar ester groups in the porphyrin derivative could undergo analogous reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. The presence of multiple oxygen-containing groups suggests that it would have a certain degree of polarity, potentially leading to a higher solubility in polar solvents. The macrocyclic nature of porphyrins typically results in high thermal stability and a distinct UV-Visible absorption spectrum, which is important for applications in dye and sensor technologies. The specific properties of the compound would need to be determined experimentally, as the provided papers do not discuss this compound directly.
Eigenschaften
CAS-Nummer |
15435-60-6 |
|---|---|
Produktname |
Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate |
Molekularformel |
C48H54N4O16 |
Molekulargewicht |
943 g/mol |
IUPAC-Name |
methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-35-27(11-15-43(55)63-3)30(18-46(58)66-6)38(51-35)23-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)24-39-31(19-47(59)67-7)26(10-14-42(54)62-2)34(50-39)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3 |
InChI-Schlüssel |
VPJVSUUBSQPKNK-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)CC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC |
Kanonische SMILES |
COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)CC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)
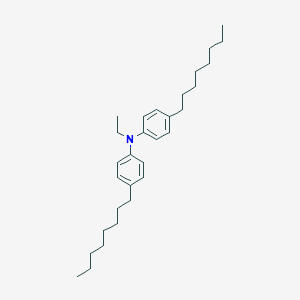
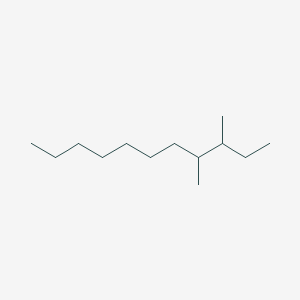
![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)





